METHYL 2-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE
Overview
Description
Methyl 2-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate is a complex organic compound that features a naphthoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the naphthoimidazole core through a cyclization reaction, followed by the introduction of the sulfanyl and acetamido groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and esterification reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its naphthoimidazole core. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate: Features a naphthoimidazole core.
Methyl 2-(2-{1H-benzimidazol-2-ylsulfanyl}acetamido)benzoate: Similar structure but with a benzimidazole core.
Methyl 2-(2-{1H-pyrrolo[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate: Contains a pyrroloimidazole core.
Uniqueness
This compound is unique due to its naphthoimidazole core, which imparts specific chemical and biological properties that are not observed in compounds with benzimidazole or pyrroloimidazole cores
Properties
IUPAC Name |
methyl 2-[[2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-20(26)15-8-4-5-9-16(15)22-19(25)12-28-21-23-17-10-13-6-2-3-7-14(13)11-18(17)24-21/h2-11H,12H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLGWICVOHUMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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